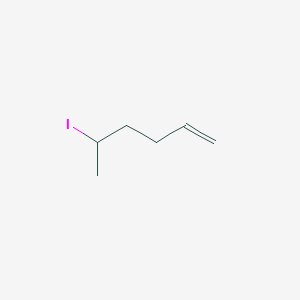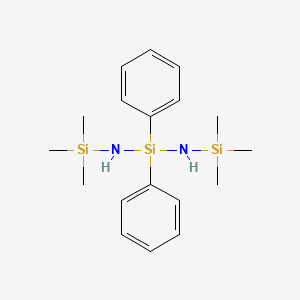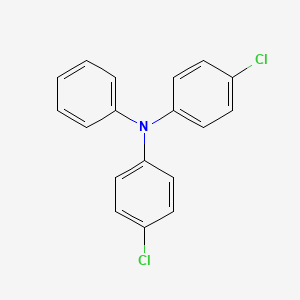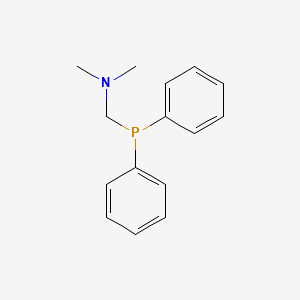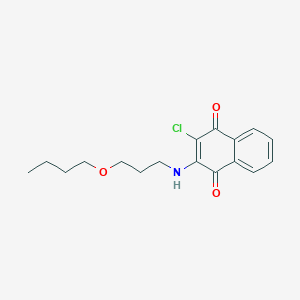
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a butoxypropylamino group and a chlorine atom attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthoquinone derivatives.
Substitution Reaction: The butoxypropylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the naphthoquinone derivative with 3-butoxypropylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with modified functional groups.
Applications De Recherche Scientifique
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Butoxypropylamino)-1,4-naphthoquinone: Lacks the chlorine atom but has similar structural features.
3-Chloro-1,4-naphthoquinone: Contains the chlorine atom but lacks the butoxypropylamino group.
2-Amino-3-chloronaphthalene-1,4-dione: Contains an amino group instead of the butoxypropylamino group.
Uniqueness
2-(3-Butoxypropylamino)-3-chloronaphthalene-1,4-dione is unique due to the presence of both the butoxypropylamino group and the chlorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
22344-41-8 |
|---|---|
Formule moléculaire |
C17H20ClNO3 |
Poids moléculaire |
321.8 g/mol |
Nom IUPAC |
2-(3-butoxypropylamino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C17H20ClNO3/c1-2-3-10-22-11-6-9-19-15-14(18)16(20)12-7-4-5-8-13(12)17(15)21/h4-5,7-8,19H,2-3,6,9-11H2,1H3 |
Clé InChI |
YDNJTHJSGIOUFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


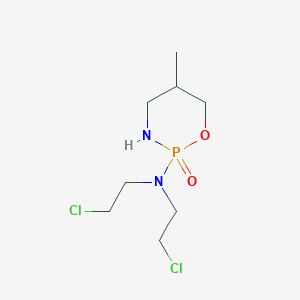
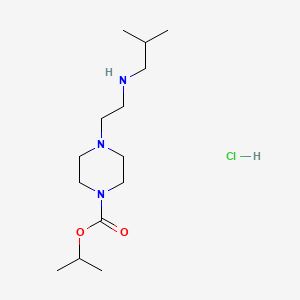

![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
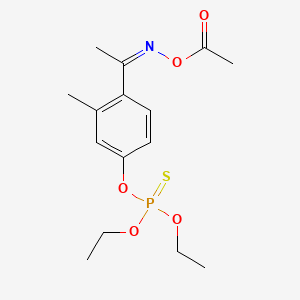
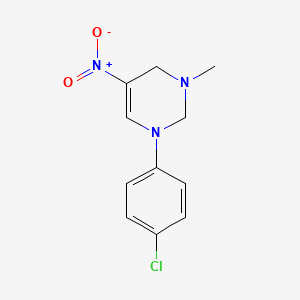
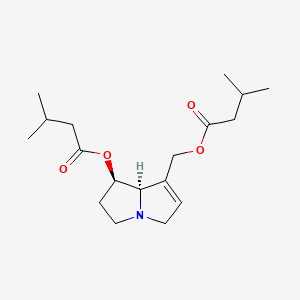
![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)
